Cas no 393566-99-9 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide)

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide
- AKOS003007611
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- F0509-1794
- SR-01000006564-1
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- 393566-99-9
- Oprea1_088580
- SR-01000006564
-
- インチ: 1S/C10H8N4O3S2/c1-18-10-13-12-9(19-10)11-8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,1H3,(H,11,12,15)
- InChIKey: JAWZIZYFPSFOJP-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1NC(C1C=CC=CC=1[N+](=O)[O-])=O)SC
計算された属性
- せいみつぶんしりょう: 296.00378248g/mol
- どういたいしつりょう: 296.00378248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 154Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0509-1794-10mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-5mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-40mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-75mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-1mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-20μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-50mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-10μmol |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-15mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0509-1794-25mg |
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
393566-99-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide 関連文献
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamideに関する追加情報
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide (CAS No. 393566-99-9): A Comprehensive Overview
The compound N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide, identified by its CAS number 393566-99-9, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of this compound integrates a thiadiazole core with a nitro-substituted benzamide moiety, which synergistically enhances its biological activity and pharmacokinetic profile.
In recent years, the exploration of thiadiazole derivatives has been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methylsulfanyl group in the thiadiazole ring introduces a polar region that can interact favorably with biological targets, thereby modulating enzyme activity and cellular processes. This modification has been shown to improve the solubility and bioavailability of the compound, making it a promising candidate for drug development.
The nitrobenzamide moiety further contributes to the compound's pharmacological potential. Nitroaromatic compounds are well-documented for their ability to induce apoptosis in cancer cells and inhibit inflammatory pathways. The nitro group can undergo reduction to form a nitroso or amine derivative, which can alter the compound's reactivity and interaction with biological systems. This redox-active property has been exploited in various therapeutic strategies, including chemotherapy and immunomodulation.
Recent studies have highlighted the role of N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide in addressing multidrug resistance in cancer cells. Multidrug resistance is a major challenge in oncology, often leading to treatment failure. The compound's ability to disrupt efflux pump mechanisms and inhibit survival pathways has been demonstrated in vitro and in vivo models. These findings suggest that it may serve as a novel adjuvant therapy alongside conventional chemotherapeutic agents.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the thiadiazole ring through cyclocondensation reactions and subsequent functionalization with the nitrobenzamide group. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance efficiency and minimize byproduct formation.
Evaluation of the compound's pharmacokinetic properties has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME). The presence of polar functional groups enhances its solubility in both aqueous and lipid environments, facilitating rapid absorption after oral administration. Additionally, metabolic studies indicate that the compound is metabolically stable, with minimal degradation products observed in vitro.
The toxicological profile of N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide has been thoroughly assessed through preclinical studies. Acute toxicity tests have shown low systemic toxicity at therapeutic doses, with no significant organ damage observed. Chronic toxicity studies further support its safety profile, indicating that prolonged exposure does not lead to adverse effects on major organs or physiological functions.
In conclusion, N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-2-nitrobenzamide represents a compelling candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. Continued research into its mechanisms of action and clinical efficacy will likely uncover additional benefits that could revolutionize treatment strategies for various diseases.
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